molecular formula C7H6N4S B14307201 4-(1,2,3,4-Thiatriazol-5-yl)aniline CAS No. 115948-36-2

4-(1,2,3,4-Thiatriazol-5-yl)aniline

Cat. No.: B14307201
CAS No.: 115948-36-2
M. Wt: 178.22 g/mol
InChI Key: WXNHEDMHBMOKRB-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Thiatriazol-5-yl)aniline is a heterocyclic compound that contains a thiatriazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Thiatriazol-5-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with thiatriazole-forming reagents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Thiatriazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and various thiatriazole derivatives .

Scientific Research Applications

4-(1,2,3,4-Thiatriazol-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Thiatriazol-5-yl)aniline involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
  • 5-Anilino-1,2,3,4-thiatriazole
  • 4-(1,2,3,4-Thiatriazol-5-yl)morpholine

Uniqueness

4-(1,2,3,4-Thiatriazol-5-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

115948-36-2

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

4-(thiatriazol-5-yl)aniline

InChI

InChI=1S/C7H6N4S/c8-6-3-1-5(2-4-6)7-9-10-11-12-7/h1-4H,8H2

InChI Key

WXNHEDMHBMOKRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=NS2)N

Origin of Product

United States

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